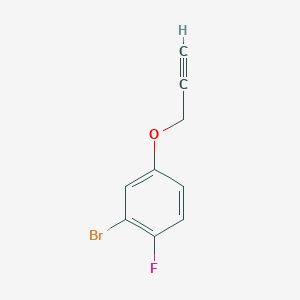

2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene

Beschreibung

Eigenschaften

IUPAC Name |

2-bromo-1-fluoro-4-prop-2-ynoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFO/c1-2-5-12-7-3-4-9(11)8(10)6-7/h1,3-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKPUZAGUCCRHQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC(=C(C=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene

This guide provides a comprehensive overview of the synthesis of 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene, a key intermediate in the development of novel therapeutic agents and advanced materials. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed protocols, mechanistic insights, and safety considerations.

Introduction: The Significance of a Multifunctional Building Block

2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene is a versatile synthetic intermediate characterized by its unique combination of reactive functional groups. The presence of a bromine atom, a fluorine atom, and a terminal alkyne moiety within a single molecule makes it a highly valuable building block in organic synthesis.[1][2] The bromine atom facilitates various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for constructing complex carbon-carbon bonds.[1] The fluorine atom is a crucial feature in medicinal chemistry, known for its ability to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[3][4] The propargyl ether group, with its terminal alkyne, is a versatile handle for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the efficient construction of triazole-containing compounds.[5] This trifecta of functionality positions 2-bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene as a critical precursor for the synthesis of a wide range of biologically active molecules and advanced materials.[1][2]

Core Synthesis Strategy: The Williamson Ether Synthesis

The most common and efficient method for the synthesis of 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene is the Williamson ether synthesis.[6][7][8] This robust and versatile reaction involves the nucleophilic substitution of a halide by an alkoxide ion. In this specific application, the phenoxide ion derived from 2-bromo-4-fluorophenol acts as the nucleophile, attacking the electrophilic carbon of propargyl bromide.

Mechanistic Causality: An SN2 Pathway

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6][7][8] The key steps are:

-

Deprotonation of the Phenol: A base is used to deprotonate the hydroxyl group of 2-bromo-4-fluorophenol, forming a more nucleophilic phenoxide ion. The choice of base is critical; a relatively weak base like potassium carbonate is often sufficient and preferred to minimize side reactions.[5][9] Stronger bases like sodium hydride can also be used.[10]

-

Nucleophilic Attack: The resulting phenoxide ion attacks the carbon atom bearing the bromine in propargyl bromide. This attack occurs from the backside of the carbon-bromine bond, leading to an inversion of stereochemistry if the carbon were chiral (which is not the case here).

-

Displacement of the Leaving Group: Simultaneously with the nucleophilic attack, the bromide ion is displaced as the leaving group, resulting in the formation of the desired ether product.

The efficiency of the SN2 reaction is influenced by several factors, including the nature of the solvent, the strength of the nucleophile, and the steric hindrance around the reaction center. Aprotic polar solvents, such as acetone or dimethylformamide (DMF), are typically employed as they can solvate the cation of the base without solvating the nucleophilic anion, thereby enhancing its reactivity.[5][9]

Experimental Protocol: A Validated Step-by-Step Methodology

This protocol details a reliable method for the synthesis of 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene, adapted from established procedures.[5][9]

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity |

| 2-Bromo-4-fluorophenol | C₆H₄BrFO | 190.99 | 1.0 eq |

| Propargyl Bromide | C₃H₃Br | 118.96 | 1.2 eq |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.0 eq |

| Acetone (anhydrous) | C₃H₆O | 58.08 | As solvent |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | For extraction |

| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | For washing |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | For drying |

Reaction Workflow Diagram

Caption: Workflow for the synthesis of 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene.

Step-by-Step Procedure

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-4-fluorophenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq) to anhydrous acetone.

-

Addition of Propargyl Bromide: Stir the mixture at room temperature and add propargyl bromide (1.2 eq) dropwise.

-

Reaction: Heat the reaction mixture to reflux (approximately 55-60 °C) and maintain for several hours (typically 4-6 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and potassium bromide salts. Wash the solid residue with a small amount of acetone.

-

Extraction: Combine the filtrates and concentrate under reduced pressure to remove the acetone. Dissolve the resulting residue in dichloromethane (DCM). Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by water.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene.

Characterization of the Final Product

The identity and purity of the synthesized 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[11]

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C≡C-H stretch, C-O-C stretch).

Safety and Handling Considerations

Both starting materials and the final product require careful handling in a well-ventilated fume hood.

-

2-Bromo-4-fluorophenol: This compound is an organic intermediate that can be prepared from 4-fluorophenol.[12] It is important to handle it with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Propargyl Bromide: This is a lachrymatory and highly reactive alkylating agent.[13][14] It is also flammable and can be explosive under certain conditions.[13][15] It should be stored in a cool, dry, and well-ventilated area, away from heat and ignition sources.[16][17] When handling propargyl bromide, it is crucial to wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[14][15][18] Work should be conducted in a fume hood to avoid inhalation of vapors.[14]

Conclusion

The synthesis of 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene via the Williamson ether synthesis is a reliable and efficient method for producing this valuable synthetic intermediate. By understanding the underlying reaction mechanism and adhering to the detailed experimental protocol and safety guidelines, researchers can successfully synthesize this compound for a wide range of applications in drug discovery and materials science. The unique combination of a reactive bromine atom, a fluorine atom, and a terminal alkyne makes it a powerful tool for the construction of complex and novel molecules.

References

-

Wikipedia. Propargyl bromide. [Link]

- Google Patents. Process for producing propargyl bromide.

-

University of Georgia. Research: UGA. [Link]

-

PrepChem.com. Preparation of propargyl bromide. [Link]

- Google Patents. Manufacturing of stabilized propargyl bromide.

-

PMC. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. [Link]

-

Chemistry Steps. The Williamson Ether Synthesis. [Link]

-

PLOS One. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Innovations in Chemical Synthesis: The Role of 2-Bromo-4-Fluorophenol. [Link]

-

University of Richmond. Organic Chemistry Williamson Ether Synthesis. [https://organic.chem.richmond.edu/Gibbst/website_files/ एक्सपेरिमेंट्स/ एक्सपेरिमेंट्स_pdf/Williamson_Ether_Synthesis.pdf]([Link] एक्सपेरिमेंट्स/ एक्सपेरिमेंट्स_pdf/Williamson_Ether_Synthesis.pdf)

-

Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. [Link]

-

J&K Scientific LLC. Williamson Ether Synthesis. [Link]

-

AD PHARMACHEM. Get Best Quality P-Bromo Fluoro Benzene. [Link]

-

PubMed Central. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. [Link]

-

Organic Syntheses. 1-bromo-2-fluorobenzene. [Link]

-

PubChemLite. 1-bromo-2-fluoro-4-(prop-2-yn-1-yloxy)benzene. [Link]

- Google Patents. Process for making fluorophenols.

-

Organic Chemistry Portal. Regioselective Fluorination of 1-(2,2-Dibromovinyl)benzene Derivatives with Wet Tetra-n-butylammonium Fluoride: One-Pot Synthesis of (Z). [Link]

-

Asian Journal of Organic & Medicinal Chemistry. Ultrasound Assisted Facile and Rapid Synthesis of α-Bromoacetophenones in Aqueous Media. [Link]

-

PubChem. 4-Bromo-1-fluoro-2-(prop-2-yn-1-yloxy)benzene. [Link]

-

MDPI. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]

-

ResearchGate. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. adpharmachem.com [adpharmachem.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. jk-sci.com [jk-sci.com]

- 9. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation | PLOS One [journals.plos.org]

- 10. scholarship.richmond.edu [scholarship.richmond.edu]

- 11. PubChemLite - 1-bromo-2-fluoro-4-(prop-2-yn-1-yloxy)benzene (C9H6BrFO) [pubchemlite.lcsb.uni.lu]

- 12. Page loading... [wap.guidechem.com]

- 13. Propargyl bromide - Wikipedia [en.wikipedia.org]

- 14. research.uga.edu [research.uga.edu]

- 15. echemi.com [echemi.com]

- 16. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Characterization of 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene

This guide details the synthesis, structural validation, and application of 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene , a specialized halogenated aryl ether.

Designed for researchers in medicinal chemistry and materials science, this document focuses on the compound's utility as a bifunctional scaffold—enabling both copper-catalyzed azide-alkyne cycloaddition (CuAAC) via the propargyl group and palladium-catalyzed cross-coupling via the aryl bromide.

Chemical Identity & Core Properties[1][2][3][4][5][6][7][8][9][10]

This compound is a trisubstituted benzene derivative characterized by a specific substitution pattern that dictates its reactivity and spectral signature. The 1-fluoro-2-bromo motif provides a unique electronic environment for the 4-propargyloxy handle.

| Property | Specification |

| IUPAC Name | 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene |

| Molecular Formula | C₉H₆BrFO |

| Molecular Weight | 229.05 g/mol |

| Exact Mass | 227.9586 (⁷⁹Br), 229.9566 (⁸¹Br) |

| SMILES | C#CCOc1ccc(F)c(Br)c1 |

| Physical State | Pale yellow oil or low-melting solid (Predicted) |

| Solubility | Soluble in CHCl₃, DMSO, EtOAc; Insoluble in H₂O |

Structural Significance[8]

-

C1-Fluorine: Increases metabolic stability and modulates pKa of neighboring protons.

-

C2-Bromine: A handle for Suzuki-Miyaura or Buchwald-Hartwig couplings.

-

C4-Propargyl Ether: A "Click Chemistry" handle for bioconjugation or library synthesis.

Synthesis Protocol (Self-Validating)

The synthesis utilizes a Williamson etherification of 3-bromo-4-fluorophenol . This route is preferred over bromination of the ether due to the directing effects of the fluorine and alkoxy groups, which would otherwise lead to isomeric mixtures.

Reaction Scheme

Precursor: 3-Bromo-4-fluorophenol (CAS: 27407-11-0) Reagent: Propargyl Bromide (80% in toluene) Base: Potassium Carbonate (K₂CO₃) Solvent: Acetone or DMF

Step-by-Step Methodology

-

Preparation: In a dry round-bottom flask, dissolve 3-bromo-4-fluorophenol (1.0 eq) in anhydrous acetone (0.2 M concentration).

-

Deprotonation: Add anhydrous K₂CO₃ (1.5 eq). Stir at room temperature for 15 minutes to generate the phenoxide anion. Visual Check: The suspension may turn slightly yellow.

-

Alkylation: Add propargyl bromide (1.2 eq) dropwise via syringe.

-

Note: Propargyl bromide is a lachrymator; handle in a fume hood.

-

-

Reflux: Heat the mixture to reflux (approx. 60°C) for 4–6 hours.

-

Monitoring: Monitor via TLC (Hexane:EtOAc 8:2). The starting phenol (lower Rf) should disappear, replaced by the less polar ether product (higher Rf).

-

-

Workup:

-

Purification: Purify via silica gel flash chromatography (Gradient: 0% → 10% EtOAc in Hexanes).

Synthetic Workflow Diagram

Figure 1: Step-by-step synthetic workflow for the Williamson ether synthesis of the target compound.

Structural Characterization & Validation

Accurate characterization is critical to distinguish this compound from its isomer, 2-bromo-4-fluoro-1-(prop-2-yn-1-yloxy)benzene. The key differentiator is the coupling pattern of the aromatic protons.

1H NMR Spectroscopy (400 MHz, CDCl₃)

Predicted values based on electronic shielding effects.

| Proton | Shift (δ ppm) | Multiplicity | Coupling Constants (J) | Assignment |

| Ar-H3 | 7.15 – 7.20 | Doublet (d) | J ≈ 3.0 Hz | Ortho to Ether, Meta to Br. Isolated from F. |

| Ar-H6 | 7.00 – 7.10 | Doublet of Doublets (dd) | J ≈ 9.0 Hz (H5), J ≈ 8.5 Hz (F) | Ortho to F, Ortho to H5. |

| Ar-H5 | 6.85 – 6.95 | Doublet of Doublets (dd) | J ≈ 9.0 Hz (H6), J ≈ 3.0 Hz (H3) | Ortho to H6, Meta to Br. |

| O-CH₂ | 4.65 | Doublet (d) | J ≈ 2.4 Hz | Propargylic methylene. |

| ≡C-H | 2.50 | Triplet (t) | J ≈ 2.4 Hz | Terminal alkyne proton. |

Distinction Logic:

-

Target Isomer: H3 appears as a doublet (small meta coupling) because it is not adjacent to the Fluorine or another proton.

-

Isomer A (Wrong): H3 would appear as a doublet of doublets due to coupling with the adjacent Fluorine.

13C NMR Spectroscopy (100 MHz, CDCl₃)

-

Alkyne Carbons: ~78.0 ppm (internal), ~76.0 ppm (terminal).

-

Ether Carbon: ~56.5 ppm (O-CH₂).

-

C-F Coupling: The carbon directly attached to Fluorine (C1) will show a large doublet splitting (J ≈ 240 Hz). C2 (attached to Br) will show a doublet (J ≈ 20 Hz).

Mass Spectrometry (GC-MS / ESI)

-

Molecular Ion: m/z 228/230 [M]⁺.

-

Isotope Pattern: The presence of one Bromine atom dictates a 1:1 ratio of the M and M+2 peaks (intensity of ⁷⁹Br ≈ ⁸¹Br).

-

Fragmentation: Loss of the propargyl group [M - C₃H₃]⁺ is a common fragmentation pathway.

IR Spectroscopy[12]

-

Alkyne C-H Stretch: Sharp peak at ~3290 cm⁻¹.

-

Alkyne C≡C Stretch: Weak band at ~2120 cm⁻¹.

-

C-F Stretch: Strong band at ~1200–1250 cm⁻¹.

Functional Applications

This molecule serves as a "linchpin" intermediate in drug discovery, particularly for PROTACs (Proteolysis Targeting Chimeras) and molecular probes.

Application Pathways

-

Click Chemistry (CuAAC): The propargyl group reacts with azides to form 1,2,3-triazoles. This is used to link the fluorinated phenyl ring to biological targets or fluorophores.

-

Cross-Coupling: The aryl bromide allows for the attachment of biaryls via Suzuki coupling, preserving the ether linkage.

Figure 2: Divergent synthetic utility of the scaffold in medicinal chemistry.

Safety & Handling

-

Propargyl Bromide: Potent lachrymator and alkylating agent.[2] Use only in a well-ventilated fume hood. Neutralize excess reagent with aqueous ammonia or sodium thiosulfate.

-

Product: As a halogenated ether, treat as a potential skin irritant. Store in a cool, dry place away from light to prevent alkyne polymerization or bromide degradation.

References

-

Synthesis of Propargyl Ethers: Batool, T. et al. "A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide." PLOS ONE, 2014.[3] Link

-

Precursor Data (3-Bromo-4-fluorophenol): National Center for Biotechnology Information. "PubChem Compound Summary for CID 2783381, 3-Bromo-4-fluorophenol." PubChem, 2025.[4] Link

-

General Click Chemistry Protocols: Kolb, H. C., Finn, M. G., & Sharpless, K. B. "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition, 2001. Link

Sources

2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene chemical properties

The following technical guide details the chemical properties, synthesis, and applications of 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene , a trifunctional building block critical in medicinal chemistry and chemical biology.

Synonyms: 3-Bromo-4-fluorophenyl propargyl ether; 1-Bromo-2-fluoro-4-(propargyloxy)benzene (isomer dependent nomenclature)

Executive Summary

2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene represents a high-value "trifunctional" scaffold designed for divergent synthesis. Its structure integrates three distinct reactive handles, each activatable under orthogonal conditions:

-

Aryl Bromide (C-Br): A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the core skeleton.

-

Terminal Alkyne (C≡CH): A bioorthogonal "click" handle for CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) or a precursor for thermal Claisen rearrangements to yield benzofurans.

-

Aryl Fluoride (C-F): A metabolic blocker that modulates pKa and lipophilicity without offering a facile handle for nucleophilic displacement (due to the electron-rich ether group at the para position).

This compound is widely utilized in the synthesis of PROTAC linkers , activity-based probes (ABPP) , and heterocyclic drug candidates .

Physicochemical Properties

Data represents calculated consensus values for the specific isomer.

| Property | Value | biological Relevance |

| Molecular Formula | C₉H₆BrFO | -- |

| Molecular Weight | 229.05 g/mol | Fragment-based drug discovery (FBDD) compliant (<300 Da). |

| LogP (Predicted) | ~2.8 - 3.1 | Moderate lipophilicity; suitable for cell-permeable probes. |

| Topological Polar Surface Area | 9.23 Ų | High membrane permeability predicted. |

| Physical State | Low-melting Solid or Viscous Oil | -- |

| Boiling Point (Predicted) | ~260°C (at 760 mmHg) | High thermal stability required for Claisen rearrangement. |

| Solubility | DMSO, DCM, Ethyl Acetate | Insoluble in water; requires co-solvent for biological assays. |

Synthetic Pathway

The synthesis of 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene is achieved via a standard Williamson Ether Synthesis . The strategic choice of 3-bromo-4-fluorophenol as the starting material ensures the correct regiospecificity (Bromine ortho to Fluorine; Ether para to Fluorine).

Reaction Scheme

The reaction involves the nucleophilic attack of the phenoxide ion (generated in situ) on propargyl bromide.

Figure 1: Synthetic route via Williamson Ether Synthesis. The weak base K₂CO₃ is sufficient due to the acidity of the phenol.

Detailed Experimental Protocol

Objective: Synthesis of 5.0 g of target scaffold.

-

Reagent Setup:

-

Dissolve 3-bromo-4-fluorophenol (3.82 g, 20 mmol) in anhydrous Acetone (40 mL).

-

Add Potassium Carbonate (K₂CO₃) (4.14 g, 30 mmol, 1.5 equiv). Ideally, use finely ground powder to maximize surface area.

-

-

Alkylation:

-

Add Propargyl Bromide (2.6 mL of 80% wt solution in toluene, 24 mmol, 1.2 equiv) dropwise over 10 minutes at room temperature.

-

Note: Propargyl bromide is a lachrymator; perform in a fume hood.

-

-

Reflux:

-

Heat the mixture to reflux (approx. 60°C) for 6–8 hours.

-

Monitoring: Check TLC (Hexane:EtOAc 9:1). The starting phenol (more polar) should disappear, replaced by a less polar spot (Product).

-

-

Workup:

-

Cool to room temperature.[1] Filter off the inorganic salts (KBr, unreacted K₂CO₃).

-

Concentrate the filtrate under reduced pressure.

-

Redissolve residue in Ethyl Acetate (50 mL) and wash with 1N NaOH (2 x 20 mL) to remove any unreacted phenol.

-

Wash with Brine, dry over Na₂SO₄, and concentrate.

-

-

Purification:

-

Usually obtained as a pure oil/solid. If necessary, purify via silica gel flash chromatography (0-5% EtOAc in Hexanes).

-

Reactivity & Applications Profile

This molecule is a "linchpin" scaffold, allowing chemists to grow the molecule in three distinct directions.

Module A: The Alkyne Handle (Click Chemistry & Probes)

The terminal alkyne is the primary handle for bioconjugation.

-

Reaction: Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2][3]

-

Application: Attaching the fluorinated phenyl core to E3 ligase ligands (e.g., Thalidomide derivatives) to create PROTACs . The rigid phenyl ether spacer improves linker geometry.

-

Mechanism: Formation of a 1,4-disubstituted 1,2,3-triazole.[4][5]

Module B: The Aryl Bromide (Library Expansion)

The bromine atom is electronically activated for Pd-catalyzed coupling because it is meta to the electron-donating alkoxy group and ortho to the electron-withdrawing fluorine.

-

Suzuki-Miyaura Coupling: Reaction with Aryl Boronic acids to form biaryls.

-

Buchwald-Hartwig Amination: Introduction of amines to modulate solubility.

Module C: The Benzofuran Rearrangement (Heterocycle Synthesis)

A unique property of aryl propargyl ethers is their ability to undergo thermal rearrangement to form benzofurans, a privileged scaffold in oncology.

-

Mechanism: [3,3]-Sigmatropic rearrangement (Claisen)

Allenyl phenol intermediate

Figure 2: Divergent reactivity profile. The scaffold serves as a precursor for triazoles, biaryls, and benzofurans.

Self-Validating Protocols

Protocol A: Copper-Catalyzed Click Reaction (CuAAC)

Use this protocol to attach the scaffold to an azide-functionalized linker.

-

Mix: Alkyne scaffold (1.0 equiv) + Azide partner (1.0 equiv) in t-BuOH:H₂O (1:1) .

-

Catalyst: Add CuSO₄·5H₂O (5 mol%) and Sodium Ascorbate (10 mol%).

-

Observation: The reaction typically turns bright yellow/orange (Cu(I) formation) and then fades.

-

Validation: LC-MS will show the mass of (Alkyne + Azide). The disappearance of the characteristic alkyne proton (~2.5 ppm, triplet) in ¹H NMR confirms conversion.

Protocol B: Thermal Claisen Rearrangement to Benzofuran

Use this to synthesize the fused heterocyclic core.

-

Solvent: Use a high-boiling solvent like N,N-Diethylaniline (DEA) or PEG-400.

-

Heat: Heat to 200–220°C for 4–12 hours.

-

Workup: Dilute with EtOAc, wash with dilute HCl (to remove DEA), then brine.

-

Validation: ¹H NMR will show the disappearance of the O-CH₂ doublet (~4.7 ppm) and the appearance of a methyl group on the furan ring (~2.4 ppm) and a new aromatic proton.

Safety & Handling

-

Propargyl Bromide: Potent lachrymator and alkylating agent. Handle only in a fume hood.

-

Halogenated Aromatics: Potential skin irritants. Wear nitrile gloves.

-

Shock Sensitivity: While terminal alkynes are generally stable, copper acetylides (formed if Cu(I) is used without a ligand in basic conditions) can be explosive when dry. Always use chelating ligands (e.g., TBTA) or standard aqueous ascorbate conditions to prevent acetylide accumulation.

References

-

Batool, T. et al. (2014).[6][7] "A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide." PLoS ONE, 9(12).[7]

-

Rostovtsev, V. V. et al. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition, 41(14), 2596–2599.

-

BenchChem. "Utilizing 2-Bromo-4-fluorophenol in the Synthesis of Novel Enzyme Inhibitors." Application Notes.

-

PubChem. "1-bromo-2-fluoro-4-(prop-2-yn-1-yloxy)benzene Compound Summary."

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. labinsights.nl [labinsights.nl]

- 3. Fluorogenic click reaction - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. Click Chemistry [organic-chemistry.org]

- 5. Click Reactions in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation | PLOS One [journals.plos.org]

2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene CAS number

An In-depth Technical Guide to 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene

Executive Summary: This document provides a comprehensive technical overview of 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene, a key synthetic intermediate in pharmaceutical and materials science research. The guide details its physicochemical properties, presents a validated synthesis protocol based on the Williamson ether synthesis, and explores its versatile applications, particularly in click chemistry and cross-coupling reactions. Emphasis is placed on the rationale behind experimental procedures, safety protocols, and methods for structural verification, offering researchers and drug development professionals a practical and authoritative resource.

Compound Identification and Significance

CAS Number: 1548615-39-9[1]

2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene is a trifunctional aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates three key functionalities:

-

An Aryl Halide System (Bromo and Fluoro groups): The presence of both bromine and fluorine atoms on the benzene ring provides distinct reactivity profiles. The carbon-bromine bond is a well-established handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[2][3] The fluorine atom, a common feature in many modern pharmaceuticals, can enhance metabolic stability, binding affinity, and bioavailability of target molecules.[4]

-

A Propargyl Ether Group: The terminal alkyne (-C≡CH) is a highly versatile functional group. It is the cornerstone of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry," used for the efficient construction of 1,2,3-triazole linkages in bioconjugation and drug discovery.[5]

This unique combination of reactive sites makes 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene a valuable building block for creating complex molecular architectures and libraries of compounds for high-throughput screening.[6][7]

Physicochemical and Spectroscopic Properties

The precise experimental data for this specific compound is not widely published; however, based on its structure and data for analogous compounds, the following properties can be predicted. Researchers are advised to confirm these properties on synthesized material.

| Property | Value | Source/Rationale |

| CAS Number | 1548615-39-9 | BLDpharm[1] |

| Molecular Formula | C₉H₆BrFO | PubChemLite[8] |

| Molecular Weight | 229.05 g/mol | Calculated from formula |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Based on similar aryl propargyl ethers.[6][9] |

| Purity | ≥95% | Typical for commercial research chemicals |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Acetone, DMSO) | General property of similar organic compounds |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.2-7.0 (m, 3H, Ar-H), ~4.7 (d, 2H, -OCH₂-), ~2.5 (t, 1H, -C≡CH) | Predicted based on similar structures.[9] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~155 (C-O), ~125-115 (Ar-C), ~110 (C-Br), ~78 (alkyne C), ~76 (alkyne CH), ~56 (-OCH₂-) | Predicted based on similar structures.[9][10] |

| Mass Spec (ESI-MS) | m/z: [M+H]⁺ at 228.96588 | Predicted monoisotopic mass.[8] |

Synthesis and Mechanistic Insights

The most direct and reliable method for preparing 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene is via the Williamson ether synthesis, a robust S(N)2 reaction.[11][12]

Synthetic Strategy: The Williamson Ether Synthesis

This method involves the reaction of a deprotonated phenol (a phenoxide) with an alkyl halide.[13][14] For this specific target, the synthesis proceeds by reacting 2-bromo-4-fluorophenol with propargyl bromide.

Causality of Reagent Choice:

-

Starting Materials: 2-bromo-4-fluorophenol is selected as the aromatic core, and propargyl bromide provides the required alkyne functionality. Propargyl bromide is an excellent electrophile for S(_N)2 reactions due to the primary nature of the carbon bearing the leaving group.[11][12]

-

Base: A moderately weak base like potassium carbonate (K₂CO₃) is ideal. It is sufficiently basic to deprotonate the acidic phenol (pKa ≈ 10) to form the nucleophilic phenoxide ion but is not so strong as to cause unwanted side reactions.[5][9]

-

Solvent: A polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF) is preferred. These solvents effectively solvate the potassium cation (K⁺) while leaving the phenoxide anion relatively "naked" and highly nucleophilic, thereby accelerating the rate of the S(_N)2 reaction.[5][9]

Detailed Experimental Protocol

This protocol is adapted from established procedures for similar compounds.[5]

-

Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-4-fluorophenol (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and anhydrous acetone (approx. 10 mL per mmol of phenol).

-

Reaction Initiation: Stir the suspension at room temperature for 15 minutes to facilitate the formation of the potassium phenoxide salt.

-

Addition of Electrophile: Add propargyl bromide (1.2 eq.) to the suspension dropwise via syringe.

-

Reaction Progression: Heat the reaction mixture to reflux (approx. 56°C for acetone) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

-

Work-up: After cooling to room temperature, filter the mixture to remove the inorganic salts (K₂CO₃ and KBr). Wash the solid residue with a small amount of acetone.

-

Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Dissolve the crude residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target compound.

Applications in Modern Organic Synthesis

The strategic placement of three distinct functional groups makes this molecule a powerful tool for constructing complex molecular frameworks.

Utility in Click Chemistry

The terminal alkyne is readily employed in azide-alkyne cycloaddition reactions to form stable triazole rings. This is particularly valuable for:

-

Bioconjugation: Linking the molecule to biomolecules (peptides, proteins, etc.) that have been modified to contain an azide group.

-

PROTACs and Linker Chemistry: Serving as a connection point in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bifunctional molecules.

-

Fragment-Based Drug Discovery (FBDD): Growing or linking molecular fragments to generate novel drug candidates.

Versatility in Cross-Coupling Reactions

The aryl bromide moiety is a prime substrate for a wide array of palladium-catalyzed cross-coupling reactions.[3][15] This allows for the selective introduction of various substituents at the bromine-bearing carbon. Key transformations include:

-

Suzuki Coupling: Reaction with boronic acids/esters to form new C-C bonds (biaryl structures).

-

Sonogashira Coupling: Reaction with terminal alkynes to form internal alkynes.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

Heck Reaction: Reaction with alkenes to form substituted alkenes.

Potential Biological Activity

While specific biological data for the title compound is limited, structurally related (prop-2-ynyloxy)benzene derivatives have demonstrated promising biological activities, including anti-urease and antibacterial effects.[5][9] This suggests that molecules synthesized using this scaffold may warrant investigation for various therapeutic applications.

Synthetic Utility Diagram

Caption: Key synthetic transformations of the title compound.

Safety, Handling, and Storage

As a halogenated aromatic compound and potential alkylating agent, 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene requires careful handling. While a specific Safety Data Sheet (SDS) is not publicly available, guidance can be drawn from similar aryl halides and propargyl ethers.[16][17][18][19]

-

Hazard Identification:

-

Personal Protective Equipment (PPE):

-

Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

All manipulations should be performed in a certified chemical fume hood.

-

-

Handling:

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from strong oxidizing agents and bases.

-

Consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.

-

Conclusion

2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene is a highly functionalized and synthetically valuable building block. Its utility is derived from the orthogonal reactivity of its terminal alkyne and aryl bromide moieties, enabling sequential or selective functionalization through click chemistry and transition metal-catalyzed cross-coupling reactions. This guide provides the essential technical information for its synthesis, characterization, and safe handling, positioning it as a key intermediate for researchers in drug discovery, medicinal chemistry, and materials science.

References

-

Vedantu. Williamson Ether Synthesis: Mechanism, Steps & Example. [Link]

-

BYJU'S. Williamson Ether Synthesis reaction. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

-

Khan Academy. Williamson ether synthesis. [Link]

-

Loba Chemie. 2-FLUORO-4- BROMO BIPHENYL MSDS. [Link]

-

Batool T, Rasool N, Gull Y, et al. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. PLOS One. 2014. [Link]

-

Alfa Aesar. SAFETY DATA SHEET: 1-Fluoro-4-nitrobenzene. [Link]

-

Matrix Fine Chemicals. 2-BROMO-1-FLUORO-4-METHYLBENZENE. [Link]

-

PubMed Central. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. [Link]

-

Organic Chemistry Portal. Regioselective Fluorination of 1-(2,2-Dibromovinyl)benzene Derivatives with Wet Tetra-n-butylammonium Fluoride: One-Pot Synthesis of (Z)-1-(2-Bromo-1-fluorovinyl)benzenes. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

Beilstein Journals. Supplementary Information. [Link]

-

PubChemLite. 1-bromo-2-fluoro-4-(prop-2-yn-1-yloxy)benzene. [Link]

-

University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

-

Wikipedia. Aryl halide. [Link]

-

Organic Syntheses. 1-bromo-2-fluorobenzene. [Link]

- Google Patents. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.

-

AD PHARMACHEM. Get Best Quality P-Bromo Fluoro Benzene. [Link]

-

EPA. 4-Bromo-1-(bromomethyl)-2-fluoro-benzene Properties. [Link]

-

Grokipedia. Aryl halide. [Link]

-

University of Calgary. Chapter 23: Aryl Halides. [Link]

-

Loba Chemie. Aryl Halides. [Link]

-

ResearchGate. Significance of Fluorine in Medicinal Chemistry: A Review. [Link]

-

Magritek. 5-Bromo-1,2,3-trifluorobenzene. [Link]

Sources

- 1. 1548615-39-9|2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene|BLD Pharm [bldpharm.com]

- 2. adpharmachem.com [adpharmachem.com]

- 3. grokipedia.com [grokipedia.com]

- 4. ajrconline.org [ajrconline.org]

- 5. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. 2-bromo-4-fluoro-1-nitro-3-(trifluoromethyl)benzene;CAS No.:1805937-67-0 [chemshuttle.com]

- 8. PubChemLite - 1-bromo-2-fluoro-4-(prop-2-yn-1-yloxy)benzene (C9H6BrFO) [pubchemlite.lcsb.uni.lu]

- 9. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation | PLOS One [journals.plos.org]

- 10. magritek.com [magritek.com]

- 11. Williamson Ether Synthesis: Mechanism, Steps & Example [vedantu.com]

- 12. byjus.com [byjus.com]

- 13. jk-sci.com [jk-sci.com]

- 14. Khan Academy [khanacademy.org]

- 15. Aryl halide - Wikipedia [en.wikipedia.org]

- 16. lobachemie.com [lobachemie.com]

- 17. fishersci.com [fishersci.com]

- 18. assets.thermofisher.com [assets.thermofisher.com]

- 19. tcichemicals.com [tcichemicals.com]

- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

A Technical Guide to 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene: A Versatile Building Block for Advanced Drug Discovery

Introduction: Unveiling a Strategic Molecular Scaffold

In the landscape of modern medicinal chemistry, the rational design of molecular building blocks is paramount to accelerating the discovery of novel therapeutics. 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene emerges as a compound of significant strategic value, integrating three key chemical motifs into a single, versatile scaffold: a fluorinated aromatic ring, a reactive bromine handle, and a terminal alkyne for bio-orthogonal conjugation.

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals. It moves beyond a simple datasheet to elucidate the causality behind its synthesis, characterization, and profound potential in constructing complex molecular architectures through modular chemical strategies. The inherent functionality of this molecule positions it as a valuable intermediate for creating libraries of compounds for high-throughput screening and as a core component in targeted drug delivery systems and covalent inhibitors. The strategic placement of the fluorine atom is known to enhance metabolic stability and binding affinity, while the bromine atom serves as a versatile point for diversification via cross-coupling reactions.[1][2] Concurrently, the propargyl ether introduces a terminal alkyne, a premier functional group for "click chemistry" applications.[3][4]

Physicochemical Properties and Structural Data

The fundamental properties of 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene are summarized below. These values are critical for experimental design, including solvent selection, reaction monitoring, and purification strategies.

| Property | Value | Source |

| Molecular Formula | C₉H₆BrFO | Calculated |

| Molecular Weight | 229.05 g/mol | Calculated |

| Monoisotopic Mass | 227.9586 Da | [PubChemLite][5] |

| CAS Number | 1548615-39-9 | [BLDpharm][6] |

| Canonical SMILES | C#CCOC1=CC(=C(C=C1)F)Br | Calculated |

| InChI Key | HOAKXHFXGZXIFR-UHFFFAOYSA-N | [PubChemLite][5] |

| Predicted XlogP | 2.8 | [PubChemLite][5] |

| Appearance | Predicted to be an oil or low-melting solid | Inferred from analogs |

Synthesis Protocol and Mechanistic Insight

The synthesis of 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene is most effectively achieved via the Williamson ether synthesis, a robust and well-established SN2 reaction.[7][8][9] This method involves the O-alkylation of a phenol with an alkyl halide.

Core Reaction:

The synthesis proceeds by reacting the commercially available precursor, 3-Bromo-4-fluorophenol (CAS: 27407-11-0), with propargyl bromide in the presence of a mild base.[10][11][12][13][14][15][16][17]

Caption: Synthetic workflow for 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene.

Detailed Experimental Protocol:

-

Reaction Setup: To a solution of 3-Bromo-4-fluorophenol (1.0 eq.) in anhydrous acetone (10 mL/mmol of phenol) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add potassium carbonate (K₂CO₃, 2.0 eq.).

-

Causality: Acetone is a polar aprotic solvent that effectively solvates the cation of the phenoxide salt while not interfering with the nucleophilicity of the oxygen anion, thus favoring the SN2 pathway. K₂CO₃ is a mild, inexpensive base, sufficient to deprotonate the acidic phenol (pKa ~9-10) to form the nucleophilic phenoxide in situ.[9][18]

-

-

Addition of Alkylating Agent: Add propargyl bromide (80% solution in toluene, 1.2 eq.) dropwise to the stirring suspension at room temperature.

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 56°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

-

Work-up and Isolation: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts (K₂CO₃ and KBr). Concentrate the filtrate under reduced pressure to remove the acetone.

-

Purification: Dissolve the resulting crude residue in dichloromethane (DCM) and wash sequentially with 1M NaOH (to remove any unreacted phenol) and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Final Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene.

Spectroscopic Characterization (Predicted)

Validating the structure of the synthesized compound is a critical, self-validating step. While specific experimental data is not publicly available, a confident prediction of its spectroscopic signature can be made based on analogous structures.

-

¹H NMR (400 MHz, CDCl₃):

-

Aromatic Protons (δ 7.0-7.5 ppm): Three protons in the aromatic region exhibiting complex coupling patterns (doublets and doublet of doublets) due to ³J(H-H) and ³J(H-F) or ⁴J(H-F) couplings.

-

Methylene Protons (-O-CH₂-, δ ~4.7 ppm): A doublet, coupled to the acetylenic proton with a characteristic ⁴J coupling constant of ~2.4 Hz.

-

Acetylenic Proton (-C≡C-H, δ ~2.5 ppm): A triplet, coupled to the methylene protons with a ⁴J coupling constant of ~2.4 Hz. The acidity of this proton is a key feature for its reactivity.[3]

-

-

¹³C NMR (100 MHz, CDCl₃):

-

Aromatic Carbons (δ 110-160 ppm): Six distinct signals, with the carbon attached to fluorine showing a large one-bond coupling constant (¹J(C-F) ~245 Hz). The carbons ortho and meta to the fluorine will also exhibit smaller C-F couplings.

-

Alkynyl Carbons (δ ~75-80 ppm): Two signals for the sp-hybridized carbons of the alkyne.

-

Methylene Carbon (-O-CH₂-, δ ~56 ppm): One signal for the methylene carbon.

-

-

Mass Spectrometry (ESI-MS):

-

The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M+H]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity at m/z 228.9 and 230.9.

-

Core Applications in Drug Development

The true utility of this molecule lies in its capacity as a modular building block for constructing diverse and complex molecular libraries. Its bifunctional nature (alkyne for conjugation, bromo-fluoro-aromatic for core structure) allows for sequential and orthogonal chemical modifications.

Click Chemistry and Bioconjugation

The terminal alkyne is a key participant in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the most prominent example of a "click" reaction.[4][19] This reaction is exceptionally reliable for covalently linking the molecule to another component bearing an azide group, forming a stable 1,2,3-triazole linkage.

-

Mechanism: The Cu(I) catalyst dramatically accelerates the reaction, allowing it to proceed rapidly at room temperature and in various solvents, including water.[19]

-

Applications:

-

PROTACs and Molecular Glues: Linking a warhead that binds to a target protein with a ligand for an E3 ligase.

-

Activity-Based Probes: Attaching a reporter tag (e.g., a fluorophore or biotin) to profile enzyme activity in complex biological systems.

-

Drug Delivery: Conjugating the molecule to polymers, nanoparticles, or antibodies for targeted delivery.[20]

-

A Privileged Scaffold in Medicinal Chemistry

The 2-bromo-1-fluorophenyl moiety is a "privileged scaffold" in drug design.

-

Role of Fluorine: The strategic incorporation of fluorine is a well-established tactic to enhance drug properties.[1][21][22] The high electronegativity and small size of fluorine can:

-

Increase Metabolic Stability: By replacing a hydrogen atom at a site susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes), the strong C-F bond can block this pathway, increasing the drug's half-life.[2]

-

Enhance Binding Affinity: Fluorine can engage in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with protein targets and alter the pKa of nearby functional groups to optimize binding.[23]

-

Modulate Physicochemical Properties: It can fine-tune lipophilicity and membrane permeability, which are critical for oral bioavailability.[21]

-

-

Role of Bromine: The bromine atom serves as a versatile synthetic handle for diversification through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the late-stage introduction of various aryl, heteroaryl, or alkyl groups, enabling rapid exploration of the chemical space around the core scaffold.

Caption: Dual reactivity pathways for molecular diversification.

Safety and Handling

As a halogenated aromatic compound and a reactive alkyne, 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene should be handled with appropriate care in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Inhalation/Contact: Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene is more than a simple chemical; it is a testament to the power of rational molecular design. By combining a metabolically robust and synthetically versatile fluoro-bromo-aromatic core with a bio-orthogonal terminal alkyne, it provides medicinal chemists with a powerful tool to accelerate the drug discovery process. Its utility in both scaffold diversification and targeted conjugation makes it an invaluable asset for developing the next generation of precision therapeutics.

References

-

Williamson ether synthesis. Wikipedia. [Link]

-

3-Bromo-4-fluorophenol. Oakwood Chemical. [Link]

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. Available at: [Link]

-

Hein, C. D., Liu, X. M., & Wang, D. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 25(10), 2216-2230. Available at: [Link]

-

Asif, M. (2016). Biological Potential of Fluoro-Benzene Analogs. Annals of Medical Chemistry and Research, 2(1), 1015. Available at: [Link]

-

The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

G. S. V. S. S. E. T. et al. (2015). A Novel Loom of Click Chemistry in Drug Discovery. IT Medical Team. [Link]

-

Singh, R. P., et al. (2009). Significance of Fluorine in Medicinal Chemistry: A Review. International Journal of ChemTech Research, 1(4), 1027-1038. Available at: [Link]

-

Surana, K. R., et al. (2024). A Recent Concept of Importance: Click Chemistry. Progress in Chemical and Biochemical Research, 7(4), 394-411. Available at: [Link]

-

Tlili, A., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4736. Available at: [Link]

-

Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864. Available at: [Link]

-

Williamson Ether Synthesis. J&K Scientific LLC. [Link]

-

Williamson ether synthesis (video). Khan Academy. [Link]

-

Acha, V., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Reaction Chemistry & Engineering, 6(4), 654-666. Available at: [Link]

-

1-bromo-2-fluoro-4-(prop-2-yn-1-yloxy)benzene. PubChemLite. [Link]

- Process for making fluorophenols.

Sources

- 1. apolloscientific.co.uk [apolloscientific.co.uk]

- 2. Importance of Fluorine in Benzazole Compounds | MDPI [mdpi.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PubChemLite - 1-bromo-2-fluoro-4-(prop-2-yn-1-yloxy)benzene (C9H6BrFO) [pubchemlite.lcsb.uni.lu]

- 6. 1548615-39-9|2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene|BLD Pharm [bldpharm.com]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. jk-sci.com [jk-sci.com]

- 10. 3-Bromo-4-fluorophenol synthesis - chemicalbook [chemicalbook.com]

- 11. guidechem.com [guidechem.com]

- 12. 3-Bromo-4-fluorophenol | CAS 27407-11-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 13. 3-Bromo-4-fluorophenol | CymitQuimica [cymitquimica.com]

- 14. 3-Bromo-4-fluorophenol | 27407-11-0 | TCI EUROPE N.V. [tcichemicals.com]

- 15. oakwoodchemical.com [oakwoodchemical.com]

- 16. chemimpex.com [chemimpex.com]

- 17. 3-Bromo-4-fluorophenol, 98%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 18. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 19. dergipark.org.tr [dergipark.org.tr]

- 20. pcbiochemres.com [pcbiochemres.com]

- 21. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]

- 22. ajrconline.org [ajrconline.org]

- 23. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: The Use of 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene in Click Chemistry

Introduction: A Versatile Building Block for Modern Chemistry

In the landscape of modern chemical synthesis, particularly in the realms of drug discovery, materials science, and bioconjugation, the demand for versatile and highly functionalized building blocks is paramount. 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene emerges as a significant reagent, engineered for precision and adaptability in click chemistry reactions. Its unique trifunctional nature—a terminal alkyne for cycloaddition, and bromo and fluoro substituents for downstream modifications or property tuning—positions it as a strategic tool for researchers.

This document provides a comprehensive guide to the application of 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and discuss the strategic advantages conferred by its halogenated aromatic core.

Strategic Advantages of the 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene Moiety

The utility of this reagent is not merely in its participation in the click reaction but in the latent potential held within its structure:

-

The Propargyl Ether Linkage: The ether linkage provides a balance of stability and flexibility to the molecule. The terminal alkyne is the reactive handle for the CuAAC reaction, enabling the formation of a stable 1,2,3-triazole ring.

-

The Fluorine Substituent: The presence of a fluorine atom can significantly influence the physicochemical properties of the final molecule. In medicinal chemistry, fluorine is often incorporated to enhance metabolic stability, improve membrane permeability, and increase binding affinity by participating in favorable intermolecular interactions.

-

The Bromine Substituent: The bromine atom is a versatile functional handle for post-click modifications. It can readily participate in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of additional complexity and diversity after the triazole ring has been formed. This feature is particularly valuable in the synthesis of complex molecular architectures and in fragment-based drug discovery.

Mechanism of Action: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective method for forming 1,4-disubstituted 1,2,3-triazoles. The catalytic cycle, which is central to the application of 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene, is illustrated below.

Figure 1: The catalytic cycle of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

The reaction is initiated by the in situ reduction of a Cu(II) salt (e.g., copper(II) sulfate) by a reducing agent like sodium ascorbate to generate the active Cu(I) catalyst. This Cu(I) species then coordinates with the terminal alkyne of 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene to form a copper acetylide. This intermediate then reacts with the azide partner, leading to a six-membered copper-containing intermediate that subsequently rearranges to form the stable 1,4-disubstituted triazole product, regenerating the Cu(I) catalyst for the next cycle.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization depending on the specific azide coupling partner and the desired scale of the reaction.

Protocol 1: Small-Scale CuAAC in an Aqueous/Organic Solvent System

This protocol is suitable for most applications, including the initial screening of reaction conditions.

Materials:

-

2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene

-

Azide coupling partner

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol

-

Deionized water

-

Appropriate solvents for workup and purification (e.g., ethyl acetate, brine)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

To a 10 mL vial, add 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene (1.0 eq).

-

Add the azide coupling partner (1.0 - 1.2 eq).

-

Dissolve the starting materials in a 1:1 mixture of tert-butanol and deionized water (e.g., 2 mL of each).

-

In a separate vial, prepare a fresh 1 M aqueous solution of sodium ascorbate.

-

In another vial, prepare a 0.5 M aqueous solution of copper(II) sulfate pentahydrate.

-

To the reaction mixture, add the sodium ascorbate solution (0.2 eq).

-

Add the copper(II) sulfate solution (0.1 eq).

-

Seal the vial and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 10 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Summary Table:

| Parameter | Recommended Value | Notes |

| Alkyne:Azide Ratio | 1:1.0 to 1:1.2 | A slight excess of the azide can drive the reaction to completion. |

| Solvent System | t-BuOH/H₂O (1:1) | Other solvent systems like DMSO/H₂O or DMF can also be used. |

| Catalyst Loading (CuSO₄) | 1-10 mol% | Higher loadings may be necessary for sterically hindered substrates. |

| Reducing Agent (Ascorbate) | 2-20 mol% | Should be in excess relative to the copper catalyst. |

| Temperature | Room Temperature | Gentle heating (40-60 °C) can accelerate the reaction if needed. |

| Reaction Time | 1-24 hours | Highly dependent on the substrates. |

Protocol 2: CuAAC for Bioconjugation in Aqueous Buffer

This protocol is adapted for the labeling of biomolecules (e.g., proteins, nucleic acids) that contain an azide handle.

Materials:

-

Azide-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4)

-

2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or other Cu(I)-stabilizing ligand

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

DMSO (for stock solutions)

Procedure:

-

Prepare a stock solution of 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene in DMSO (e.g., 10 mM).

-

Prepare stock solutions of TCEP (e.g., 50 mM in water), TBTA (e.g., 10 mM in DMSO), and CuSO₄·5H₂O (e.g., 50 mM in water).

-

In a microcentrifuge tube, combine the azide-modified biomolecule with the buffer.

-

Add TCEP to the biomolecule solution to a final concentration of 1 mM and incubate for 5 minutes. This ensures a reducing environment.

-

Premix the CuSO₄ and TBTA solutions in a 1:5 molar ratio.

-

Add the 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene stock solution to the biomolecule solution to the desired final concentration (e.g., 10-100 µM).

-

Initiate the reaction by adding the premixed CuSO₄/TBTA solution to a final copper concentration of 50-200 µM.

-

Incubate the reaction at room temperature or 37 °C for 1-4 hours.

-

Purify the labeled biomolecule using an appropriate method, such as size exclusion chromatography or dialysis, to remove excess reagents.

Post-Click Modification Workflow

The presence of the bromine atom allows for subsequent functionalization, as depicted in the workflow below.

Protocol for Sonogashira coupling with 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene

Application Note: Controlled Sonogashira Polymerization of the AB-Monomer 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene

Part 1: Executive Summary & Molecule Analysis

The Challenge: The substrate 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene is a bifunctional "AB-type" monomer. Unlike standard cross-couplings (A-A + B-B), this molecule contains both the electrophile (Aryl Bromide) and the nucleophile (Terminal Alkyne) within the same structure. This dictates that the primary application is Step-Growth Polymerization to form Poly(arylene ethynylene)s (PAEs).

Structural Considerations:

-

Meta-Connectivity: The bromide is at position C2, and the propargyl ether is at position C4. This 1,2,4-substitution pattern results in a meta-linked polymer backbone. Unlike rigid para-linked PAEs, this geometry introduces "kinks" that significantly improve solubility in organic solvents (THF, Toluene), making it an excellent candidate for solution-processable electronics.

-

Fluorine Activation: The fluorine atom at C1 (ortho to the bromide) exerts a strong inductive electron-withdrawing effect (-I). This activates the C-Br bond for Oxidative Addition by the Palladium catalyst, potentially allowing for milder reaction temperatures than non-fluorinated analogues.

-

Propargyl Ether Sensitivity: The ether linkage is stable, but the propargyl protons are acidic. Strong inorganic bases (e.g., KOH) can induce isomerization to allenes. Therefore, sterically hindered amine bases are strictly required.

Part 2: Critical Design Parameters (The "Why" Before the "How")

To achieve high molecular weight (

The Glaser Defect (Oxygen Intolerance)

In the presence of Copper(I) and Oxygen, terminal alkynes undergo homocoupling (Glaser coupling) to form diynes (-C≡C-C≡C-).[1]

-

Consequence: In an AB polymerization, every Glaser defect disrupts the stoichiometry, terminating the chain growth and limiting

. -

Solution: Strict anaerobic conditions are non-negotiable. Sparging with Nitrogen is insufficient; Freeze-Pump-Thaw cycling is required.

Concentration Regimes

-

High Concentration (>0.2 M): Favors intermolecular reaction

Linear Polymer. -

Low Concentration (<0.05 M): Favors intramolecular reaction

Macrocyclic Oligomers. -

Protocol Setting: We utilize a high concentration (0.25 M) to drive polymerization.

Catalyst Selection

-

Palladium:

(Tetrakis) is preferred over -

Copper: CuI is the standard co-catalyst to accelerate the reaction via the formation of Copper-Acetylides.

Part 3: Mechanism Visualization

The following diagram illustrates the dual-cycle mechanism, emphasizing the Copper cycle where the critical transmetallation occurs.

Caption: Dual-catalytic cycle for Sonogashira polymerization. Note the intersection at the Transmetallation step, which is the rate-determining step for this substrate.

Part 4: Experimental Protocol

Reagents & Equipment

| Component | Specification | Role |

| Monomer | 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene | Substrate (AB Type) |

| Catalyst | 3.0 mol% loading | |

| Co-Catalyst | CuI (Copper Iodide) | 5.0 mol% (99.99% purity beads preferred) |

| Solvent | Toluene / DMF (3:1 ratio) | Anhydrous, degassed. Mixed to dissolve polymer. |

| Base | Diisopropylamine (DIPA) | Anhydrous. Proton scavenger. |

| End-Cappers | Phenylacetylene & Bromobenzene | To quench reactive chain ends. |

Step-by-Step Methodology

1. Pre-Reaction Preparation (Anaerobic Setup)

-

Glassware: Flame-dry a 50 mL Schlenk flask and a magnetic stir bar under vacuum. Backfill with Argon (3 cycles).

-

Solvent Prep: Degas the Toluene/DMF mixture (30 mL total) using the Freeze-Pump-Thaw method (3 cycles) immediately before use. Note: Simple nitrogen sparging is insufficient for preventing Glaser defects in polymerization.

2. Reaction Assembly

-

In a glovebox (or under positive Argon flow), charge the Schlenk flask with:

-

Monomer (1.0 g, ~4.3 mmol)

- (150 mg, ~0.13 mmol, 3 mol%)

-

CuI (40 mg, ~0.21 mmol, 5 mol%)

-

-

Seal the flask with a rubber septum and secure with copper wire.

-

Inject the degassed Solvent mixture (17 mL) via syringe to achieve ~0.25 M concentration.

-

Inject anhydrous DIPA (2.0 mL) via syringe.

3. Polymerization Phase

-

Place the flask in a pre-heated oil bath at 70°C .

-

Stir vigorously. The solution should turn dark yellow/brown and eventually fluorescent (if conjugated length increases sufficiently).

-

Time: Run for 48 hours.

-

Observation: Viscosity should increase noticeably. If precipitation occurs, add small amounts of degassed Toluene to redissolve.

-

4. End-Capping (Crucial for Stability)

-

After 48h, add Phenylacetylene (0.1 mL) via syringe. Stir for 4 hours at 70°C. (Caps the Bromide ends).

-

Add Bromobenzene (0.2 mL) via syringe. Stir for 4 hours at 70°C. (Caps the Alkyne ends).

-

Why? Uncapped alkynes are prone to cross-linking/oxidation in the solid state.

5. Workup & Purification

-

Cool the mixture to room temperature.

-

Concentrate the solution to ~5 mL using a rotary evaporator.

-

Precipitation: Dropwise add the concentrated solution into 200 mL of cold Methanol under vigorous stirring.

-

The polymer will precipitate as a fibrous solid.

-

Filter through a Soxhlet thimble.

6. Soxhlet Extraction (Cleaning)

-

Perform Soxhlet extraction with Methanol (24h) to remove catalyst residues and low-MW oligomers.

-

Perform Soxhlet extraction with Acetone (24h) to remove unreacted monomer.

-

Extract the final product with Chloroform or THF .

-

Concentrate and reprecipitate into Methanol. Dry under vacuum at 40°C.

Part 5: Workflow Visualization

Caption: Operational workflow for the synthesis of m-PAE from AB-monomer.

Part 6: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Molecular Weight | High "Glaser" defect density (O2 presence).[2] | Improve degassing. Check Argon line for leaks. Switch to Glovebox setup. |

| Black Precipitate (Early) | "Palladium Black" formation (Catalyst decomp). | Add excess |

| Insoluble Product | Cross-linking of alkyne side chains. | Lower reaction temp to 60°C. Ensure End-Capping is performed promptly. |

| No Reaction | Catalyst poisoning or inactive Monomer. | The Fluorine atom might deactivate the catalyst if Pd coordinates to F. Increase Temp to 80°C or switch to Pd(dppf)Cl2. |

Part 7: References

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[3] Chemical Reviews, 107(3), 874–922.[3]

-

Bunz, U. H. F. (2000). Poly(aryleneethynylene)s: Syntheses, Properties, Structures, and Applications.[4] Chemical Reviews, 100(4), 1605–1644.[4]

-

Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition, 39(15), 2632–2657.

-

Glaser Coupling Prevention: BenchChem Technical Guide on Alkyne Dimerization. (General reference for anaerobic requirements in Cu-catalyzed alkyne reactions).

Sources

Application Notes and Protocols for Suzuki Coupling Reactions Involving 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene

Introduction: Strategic C-C Bond Formation in Complex Molecule Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, celebrated for its robustness, functional group tolerance, and mild reaction conditions.[1][2][3] This palladium-catalyzed reaction forges carbon-carbon bonds between organoboron compounds and organic halides or pseudohalides, a transformation that has become indispensable in the fields of medicinal chemistry and materials science for the construction of biaryls, polyolefins, and styrenes.[1][3]

This guide focuses on a particularly valuable building block: 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene . This substrate is of significant interest to researchers in drug development for several reasons:

-

The ortho-fluoro bromine motif presents a classic challenge for cross-coupling due to potential steric hindrance and altered electronics, making successful coupling a valuable synthetic achievement.

-

The fluorine atom is a key substituent in many pharmaceuticals, often introduced to modulate metabolic stability, binding affinity, and lipophilicity.

-

The propargyl ether (alkyne) moiety is a versatile functional handle, stable under Suzuki conditions, that allows for subsequent post-coupling modifications, such as copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), Sonogashira couplings, or various other alkyne-based transformations.

This document provides a comprehensive overview of the mechanistic principles, practical protocols, and optimization strategies essential for successfully employing this substrate in Suzuki-Miyaura coupling reactions.

Mechanistic Considerations for a Challenging Substrate

The efficacy of a Suzuki-Miyaura reaction is governed by a well-established catalytic cycle involving a palladium catalyst.[2][4][5] Understanding this cycle is paramount to troubleshooting and optimizing reactions, especially with a sterically demanding and electronically nuanced substrate like 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene.

The three fundamental steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide. This is often the rate-limiting step. For our substrate, the electron-withdrawing effect of the adjacent fluorine atom can facilitate this process.[3] However, the steric bulk of the ortho-substituents (fluorine and the propargyloxy group) necessitates the use of highly active catalysts.

-

Transmetalation: The organic moiety from the organoboron species is transferred to the palladium(II) center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[1][4][6] The choice of base and solvent is critical to ensure the efficiency of this step.[7][8]

-

Reductive Elimination: The two organic partners on the palladium(II) center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[1][2][4] Bulky ligands on the palladium center often accelerate this final step.[1]

A Guide to Reaction Parameter Selection and Optimization

The success of coupling with 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene hinges on the careful selection of four key components: the palladium catalyst, the ligand, the base, and the solvent system.

Palladium Catalyst and Ligand: The Heart of the Reaction

For challenging substrates that are sterically hindered or electron-rich, standard catalysts like Pd(PPh₃)₄ may prove insufficient.[9] High-activity catalyst systems are required to overcome the higher activation energy of the oxidative addition step.

-

Expert Insight: The choice of ligand is arguably the most critical factor. Bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are essential.[10][11] These ligands stabilize the Pd(0) species, promote the difficult oxidative addition, and facilitate the final reductive elimination.[1][5][12] Modern, pre-formed catalysts (precatalysts) that incorporate these advanced ligands are highly recommended as they generate the active Pd(0) species more reliably than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[9][13]

Recommended Catalyst Systems:

-

Buchwald Ligands: Systems using ligands like SPhos, XPhos, or RuPhos are known for their high activity with deactivated aryl bromides.[9]

-

N-Heterocyclic Carbene (NHC) Ligands: PEPPSI™-type precatalysts (e.g., PEPPSI-IPr) offer excellent thermal stability and high efficiency.[9]

Base Selection: The Activator

The base is not a mere spectator; it is essential for activating the boronic acid for transmetalation.[6][7][8] The choice of base can dramatically affect reaction rates and yields, and its effectiveness is often linked to the solvent system.

-

Expert Insight: For most Suzuki couplings, inorganic bases are preferred. Potassium carbonate (K₂CO₃) is a reliable first choice for general applications.[14] For more challenging couplings, or when starting materials are sensitive to hydrolysis, potassium phosphate (K₃PO₄) is often superior.[7] Cesium carbonate (Cs₂CO₃) is another strong option, valued for its higher solubility in organic solvents.[7] The use of aqueous base solutions is common and facilitates the reaction.

Solvent System: The Reaction Medium

The solvent must solubilize the reactants and facilitate the interaction between the organic and inorganic components. Biphasic systems are very common.

-

Expert Insight: A mixture of an ethereal or aromatic solvent with water is a standard starting point.[15] This allows the organic substrates and catalyst to reside in the organic phase while the inorganic base is primarily in the aqueous phase, with the reaction occurring at the interface. Vigorous stirring is therefore essential.[13]

-

Common Solvents: 1,4-Dioxane/Water, Tetrahydrofuran (THF)/Water, Toluene/Water.[1][15]

-

Purity is Key: Solvents must be thoroughly degassed to remove oxygen, which can oxidize and deactivate both the Pd(0) catalyst and phosphine ligands, leading to side reactions like boronic acid homocoupling.[13] Traces of impurities in solvents can also poison the catalyst.[16][17]

-

Detailed Experimental Protocol: A Validated Starting Point

This protocol describes the coupling of 2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene with phenylboronic acid. It serves as a robust, validated starting point that can be adapted for other boronic acids.

Materials:

-

2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene (1.0 mmol, 244 mg)

-

Phenylboronic acid (1.2 mmol, 146 mg)

-

SPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%, 15.2 mg)

-

Potassium Phosphate (K₃PO₄) (2.0 mmol, 424 mg)

-

1,4-Dioxane (5 mL, anhydrous)

-

Water (1 mL, deionized and degassed)

Procedure:

-